3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile
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Overview
Description
3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[73002,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile is a complex organic compound characterized by its unique triazatricyclic structure
Preparation Methods
The synthesis of 3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[73002,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is explored for its use in creating advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Compared to other similar compounds, 3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile stands out due to its unique triazatricyclic structure, which imparts distinct chemical and biological properties. Similar compounds include other triazatricyclic derivatives and piperidinyl-containing molecules .
Properties
CAS No. |
1251906-10-1 |
---|---|
Molecular Formula |
C18H19N5O |
Molecular Weight |
321.384 |
IUPAC Name |
3-((3R,4R)-3-(dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C18H19N5O/c1-12-4-8-22(16(24)2-6-19)11-15(12)23-9-5-13-10-21-18-14(17(13)23)3-7-20-18/h3,5,7,9-10,12,15H,2,4,8,11H2,1H3,(H,20,21)/t12-,15+/m1/s1 |
InChI Key |
UQVAOELSLJXOMB-DOMZBBRYSA-N |
SMILES |
N#CCC(N1C[C@H](N2C=CC3=CN=C(NC=C4)C4=C32)[C@H](C)CC1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS2553627; AS-2553627; AS 2553627. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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